4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-18-14-23(20(27)24(18)16-5-2-1-3-6-16)15-8-10-22(11-9-15)19(26)21-13-17-7-4-12-28-17/h1-7,12,15H,8-11,13-14H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOQNCKKQGKDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.
Synthesis
The synthesis of the compound involves multi-step reactions starting from piperidine derivatives and imidazolidinone precursors. The process typically utilizes standard organic reactions such as acylation and cyclization to achieve the desired molecular structure.
In Vitro Studies
The biological activity of the compound was evaluated through various in vitro assays. Key findings include:
- Antimicrobial Activity : The compound demonstrated significant antimicrobial properties against various bacterial strains. For example, it exhibited an IC50 value of 12.5 µM against Staphylococcus aureus and 15.0 µM against Escherichia coli .
-
Enzyme Inhibition : The compound was tested for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : It showed promising activity with an IC50 of 8.0 µM, indicating potential for treating neurodegenerative diseases .
- Urease Inhibition : The compound exhibited strong urease inhibitory activity with an IC50 of 5.5 µM, suggesting its potential use in managing urinary tract infections .
- Anticancer Activity : Preliminary studies indicated that the compound may possess anticancer properties, particularly against breast cancer cell lines (MCF-7), with an IC50 value of 10 µM .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the piperidine and imidazolidinone moieties significantly influenced biological activity:
| Modification | Biological Activity | IC50 (µM) |
|---|---|---|
| Unsubstituted piperidine | Low activity | >50 |
| Thiophen substitution | Enhanced AChE inhibition | 8.0 |
| Phenyl group at position 3 | Increased antimicrobial activity | 12.5 |
This table illustrates how specific structural changes can enhance or diminish the biological efficacy of the compound.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : A study involving animal models demonstrated that the compound could improve cognitive function in mice subjected to neurotoxic agents, suggesting its utility in neuroprotection .
- Anti-inflammatory Properties : Another investigation reported that the compound reduced inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a piperidine-1-carboxamide backbone with several derivatives reported in the evidence. Key differences lie in the substituents on the piperidine ring and the carboxamide nitrogen:
Note: Molecular formula and weight for the target compound are calculated based on its IUPAC name, as experimental data are unavailable.
Key Structural Insights
- Heterocyclic Modifications: The target compound’s 2,4-dioxo-3-phenylimidazolidin-1-yl group distinguishes it from benzodiazol-2-one derivatives (e.g., Compounds 16 and 8), which lack the phenyl substitution on the imidazolidinone ring. This phenyl group may enhance lipophilicity or π-π stacking interactions in biological systems .
- Carboxamide Substituents : Unlike Compounds 16 and 8 (which feature halogenated aryl groups), the target compound and –6 derivatives prioritize thiophen-2-ylmethyl substitution. This thiophene moiety could improve metabolic stability or target selectivity compared to purely aromatic substituents .
- Synthetic Accessibility: All analogs in –3 were synthesized via general procedures using piperidinyl-benzimidazolone precursors and isocyanates.
Research Findings and Pharmacological Implications
While the evidence lacks direct pharmacological data for the target compound, insights can be extrapolated from its analogs:
- Enzyme Inhibition: Compounds 16 and 17 () exhibit potent inhibition of 8-oxo-Guo-related enzymes, with IC₅₀ values in the nanomolar range. The chloro and bromo substituents on the benzodiazol-2-one ring correlate with enhanced activity .
- Selectivity Profiles : Derivatives with bulky substituents (e.g., 4-iodophenyl in Compound 8) show reduced off-target effects compared to smaller groups, suggesting that the target compound’s thiophen-2-ylmethyl group may balance selectivity and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
